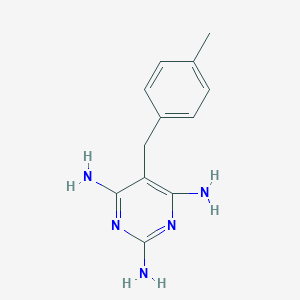
5-(4-Methylbenzyl)-2,4,6-pyrimidinetriamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Methylbenzyl)-2,4,6-pyrimidinetriamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
5-(4-Methylbenzyl)-2,4,6-pyrimidinetriamine has shown potential applications in various scientific research fields. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 5-(4-Methylbenzyl)-2,4,6-pyrimidinetriamine is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by reducing oxidative stress and inflammation in the brain, which are associated with neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-Methylbenzyl)-2,4,6-pyrimidinetriamine has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce oxidative stress and inflammation in the brain, which are associated with neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(4-Methylbenzyl)-2,4,6-pyrimidinetriamine in lab experiments is its potential anti-cancer properties. It has shown promising results in inhibiting the growth of cancer cells, which makes it a potential candidate for further research in this field. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Zukünftige Richtungen
There are several future directions for the research of 5-(4-Methylbenzyl)-2,4,6-pyrimidinetriamine. One potential direction is to further investigate its anti-cancer properties and potential use in cancer treatment. Another potential direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the safe dosage and potential side effects of this compound.
Synthesemethoden
The synthesis of 5-(4-Methylbenzyl)-2,4,6-pyrimidinetriamine involves a multi-step process. The first step involves the reaction of 4-methylbenzylamine with 2,4,6-trichloropyrimidine to form 5-(4-methylbenzyl)-2,4,6-trichloropyrimidine. The second step involves the reduction of the trichloropyrimidine compound with sodium borohydride in the presence of a solvent such as methanol to form 5-(4-methylbenzyl)-2,4,6-pyrimidinetriamine.
Eigenschaften
Molekularformel |
C12H15N5 |
|---|---|
Molekulargewicht |
229.28 g/mol |
IUPAC-Name |
5-[(4-methylphenyl)methyl]pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C12H15N5/c1-7-2-4-8(5-3-7)6-9-10(13)16-12(15)17-11(9)14/h2-5H,6H2,1H3,(H6,13,14,15,16,17) |
InChI-Schlüssel |
ISLNWBAEDQDZMI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CC2=C(N=C(N=C2N)N)N |
Kanonische SMILES |
CC1=CC=C(C=C1)CC2=C(N=C(N=C2N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



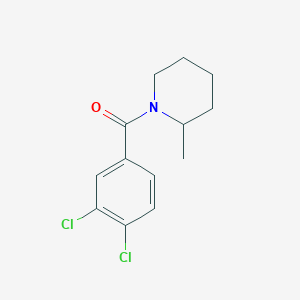
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B243101.png)
![3-nitro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B243103.png)
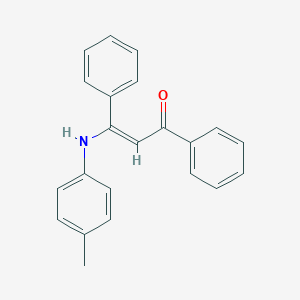
![1-[(2-{[4-(Hexyloxy)benzoyl]oxy}-1-naphthyl)methyl]-2-naphthyl 4-(hexyloxy)benzoate](/img/structure/B243105.png)
![N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzohydrazide](/img/structure/B243106.png)
![4-hydroxy-11,13-dimethyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one](/img/structure/B243107.png)
![1-[(Z)-1-chloro-1-nitrosoprop-1-en-2-yl]-2-phenylhydrazine](/img/structure/B243112.png)
![3-(4-Bromo-phenyl)-2-[2-(4-nitro-phenyl)-vinyl]-3H-quinazolin-4-one](/img/structure/B243114.png)
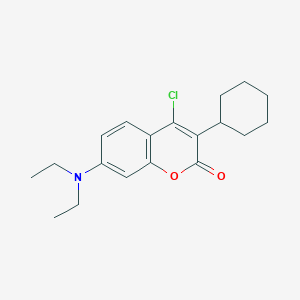
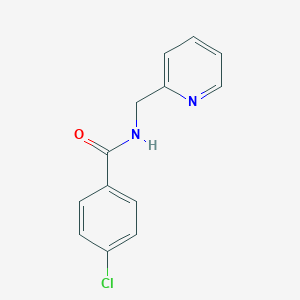
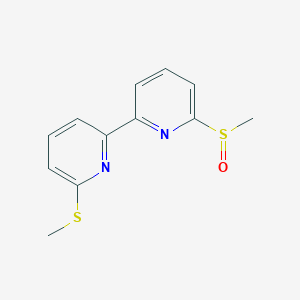
![6-acetyl-5-(4-methoxyphenyl)-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B243138.png)
![3-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-4(3H)-quinazolinone](/img/structure/B243148.png)